N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide is an intriguing compound with a complex structure that embodies several pharmacologically interesting moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide, multiple steps are involved which include:
Formation of Pyrazolo[1,5-a]pyrimidine core: : This often starts with the cyclization of appropriate hydrazines with pyrimidines under high-temperature conditions in the presence of a suitable acid catalyst.
Functional Group Modifications:
Final Acetylation: : The final step involves acetylation of the amine group using acetic anhydride under mild conditions.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with continuous flow processes to ensure efficiency and purity. High-pressure reactors and advanced separation techniques like crystallization and chromatography are employed to yield the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the phenyl rings, often using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the ketone group to an alcohol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The acetyl group can undergo nucleophilic substitution reactions, replacing it with other functional groups when treated with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or alkaline medium
Reduction: : Sodium borohydride, ethanol as solvent
Substitution: : Alkyl halides, aprotic solvents
Major Products Formed
Oxidation: : Phenylacetic acid derivatives
Reduction: : Alcohol derivatives
Substitution: : Various substituted acetamides
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Exhibits bioactivity that can be explored for enzyme inhibition studies.
Medicine: : Potential therapeutic applications, particularly in anti-inflammatory and anticancer drug research.
Industry: : Can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide exerts its effects involves interaction with molecular targets like enzymes and receptors. The compound’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is believed to interact with nucleotide-binding sites, affecting various cellular pathways and inhibiting specific enzyme activities, leading to its bioactive properties.
Comparison with Similar Compounds
Compared to other compounds with similar frameworks, such as other pyrazolo[1,5-a]pyrimidines, N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide stands out due to its unique combination of substituents, which confer distinct biological and chemical properties.
Similar Compounds: : Pyrazolo[3,4-b]pyridine derivatives, Pyrido[2,3-d]pyrimidines
Properties
IUPAC Name |
N-[4-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-3-21-23(17-7-5-4-6-8-17)24-26-15-20-22(30(24)28-21)13-14-29(25(20)32)19-11-9-18(10-12-19)27-16(2)31/h4-15H,3H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYVYFJOJHNWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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